molecular formula C5H3ClFNO B14067742 4-Chloro-6-fluoropyridin-2-OL

4-Chloro-6-fluoropyridin-2-OL

Cat. No.: B14067742
M. Wt: 147.53 g/mol
InChI Key: HEEWCFGKIPBJHY-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoropyridin-2-OL is a heterocyclic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical and physical properties. The presence of these halogens makes it an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoropyridin-2-OL typically involves the selective halogenation of pyridine derivatives. One common method is the treatment of 2-chloro-4-fluoropyridine with hydroxylating agents under controlled conditions. For example, the reaction of 2-chloro-4-fluoropyridine with sodium hydroxide in an aqueous medium can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoropyridin-2-OL undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of pyridinone derivatives.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

4-Chloro-6-fluoropyridin-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoropyridin-2-OL involves its interaction with specific molecular targets. The presence of halogens enhances its ability to form strong interactions with enzymes and receptors. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluoropyridine: Similar structure but lacks the hydroxyl group.

    6-Chloro-2-fluoropyridin-3-ol: Similar structure with different positions of chlorine and fluorine atoms.

    4-Fluoropyridin-2-ol: Lacks the chlorine atom.

Uniqueness

4-Chloro-6-fluoropyridin-2-OL is unique due to the presence of both chlorine and fluorine atoms along with a hydroxyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H3ClFNO

Molecular Weight

147.53 g/mol

IUPAC Name

4-chloro-6-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C5H3ClFNO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9)

InChI Key

HEEWCFGKIPBJHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)F)Cl

Origin of Product

United States

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